molecular formula C9H15NOS B018467 (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS No. 132335-44-5

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Cat. No. B018467
Key on ui cas rn: 132335-44-5
M. Wt: 185.29 g/mol
InChI Key: XWCNSHMHUZCRLN-QMMMGPOBSA-N
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Patent
US04956388

Procedure details

To a solution of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (70.0 g, 0.34 mol) in 840 ml of methanol and 420 ml of water at about 0° C. was added 5N sodium hydroxide until the solution was slightly basic. To the resulting solution was added sodium borohydride (12.9 g., 0.34 mol) in portions. The mixture was allowed to warm to room temperature overnight. The methanol was removed in vacuo and the remaining solution was diluted with water. The solution was extracted with diethyl ether, and the solution was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated in vacuo to provide 56.7 g of colorless crystals. Recrystallization of the crystals from hexanes gave 49.24 g (78%) of the title compound as colorless crystals mp=72° C.-74° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One
Name
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:13])[CH2:4][CH2:5][C:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:7].[OH-].[Na+].[BH4-].[Na+]>CO.O>[CH3:13][N:3]([CH3:2])[CH2:4][CH2:5][CH:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
Cl.CN(CCC(=O)C=1SC=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
840 mL
Type
solvent
Smiles
CO
Name
Quantity
420 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the remaining solution was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether
WASH
Type
WASH
Details
the solution was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(O)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.7 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04956388

Procedure details

To a solution of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (70.0 g, 0.34 mol) in 840 ml of methanol and 420 ml of water at about 0° C. was added 5N sodium hydroxide until the solution was slightly basic. To the resulting solution was added sodium borohydride (12.9 g., 0.34 mol) in portions. The mixture was allowed to warm to room temperature overnight. The methanol was removed in vacuo and the remaining solution was diluted with water. The solution was extracted with diethyl ether, and the solution was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated in vacuo to provide 56.7 g of colorless crystals. Recrystallization of the crystals from hexanes gave 49.24 g (78%) of the title compound as colorless crystals mp=72° C.-74° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One
Name
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:13])[CH2:4][CH2:5][C:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:7].[OH-].[Na+].[BH4-].[Na+]>CO.O>[CH3:13][N:3]([CH3:2])[CH2:4][CH2:5][CH:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
Cl.CN(CCC(=O)C=1SC=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
840 mL
Type
solvent
Smiles
CO
Name
Quantity
420 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the remaining solution was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether
WASH
Type
WASH
Details
the solution was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(O)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.7 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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